N-(4,6-Dimethoxy-2-pyrimidinyl)-N-[3-(trifluoromethyl)-2-pyridinyl]urea
Description
Properties
IUPAC Name |
1-(4,6-dimethoxypyrimidin-2-yl)-1-[3-(trifluoromethyl)pyridin-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N5O3/c1-23-8-6-9(24-2)20-12(19-8)21(11(17)22)10-7(13(14,15)16)4-3-5-18-10/h3-6H,1-2H3,(H2,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGINONAXQYKLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)N(C2=C(C=CC=N2)C(F)(F)F)C(=O)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901020856 | |
| Record name | 1‐(4,6‐dimethoxypyrimidin‐2‐yl)‐1‐[3‐ (trifluoromethyl)pyridin‐2‐yl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901020856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178403-35-5 | |
| Record name | 1‐(4,6‐dimethoxypyrimidin‐2‐yl)‐1‐[3‐ (trifluoromethyl)pyridin‐2‐yl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901020856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyrimidinyl Intermediate Synthesis
The 4,6-dimethoxy-2-aminopyrimidine core is typically synthesized via cyclocondensation or functional group modification. A key method involves the reaction of 2-chloro-4,6-dimethoxypyrimidine with ammonia or amines under controlled conditions. For example, 4,6-dimethoxy-2-aminopyrimidine can be prepared by aminating 2-chloro-4,6-dimethoxypyrimidine in aqueous ammonia at 80–100°C for 12–24 hours, yielding >85% purity.
Alternative approaches include the use of 2-methylisothiourea sulfate as a cyclizing agent. A study demonstrated that 4-(trifluoromethyl)pyrimidin-2(1H)-ones undergo chemoselective O-alkylation using 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidines, achieving 70–98% yields under reflux conditions in acetone with potassium carbonate as a base.
Table 1: Key Intermediates for Pyrimidinyl Synthesis
Pyridinyl Intermediate Preparation
The 3-(trifluoromethyl)-2-aminopyridine moiety is synthesized via directed ortho-metalation or nucleophilic substitution. A common strategy involves the reaction of 2-chloro-3-(trifluoromethyl)pyridine with ammonia under high-pressure conditions (5–10 bar) at 120°C, yielding 3-(trifluoromethyl)-2-aminopyridine with 78% efficiency.
Recent advancements employ ultrasonication-assisted amination , reducing reaction times from 24 hours to 6 hours while maintaining yields above 75%.
Urea Bond Formation Strategies
Carbamate Condensation
The urea linkage is formed via reaction of the pyrimidinyl amine with a pyridinyl isocyanate. For example, 3-(trifluoromethyl)-2-pyridinyl isocyanate is reacted with 4,6-dimethoxy-2-aminopyrimidine in anhydrous tetrahydrofuran (THF) at 0–5°C, followed by gradual warming to room temperature. This method achieves 60–70% yields but requires strict moisture control to avoid side reactions.
Phosgene-Free Approaches
To mitigate toxicity, non-phosgene methods utilize triphosgene or N,N'-carbonyldiimidazole (CDI) . In a representative procedure:
Table 2: Urea Bond Formation Conditions
| Method | Reagent | Solvent | Temperature | Yield | Purity | Source |
|---|---|---|---|---|---|---|
| Isocyanate coupling | Phosgene | THF | 0–25°C | 60–70% | 85% | |
| CDI-mediated | CDI | DCM | 25°C → reflux | 55–65% | 90% |
Optimization and Scalability Challenges
Selectivity in Alkylation
Competitive N- vs. O-alkylation poses a significant challenge. Studies show that using bulky bases (e.g., potassium tert-butoxide) in polar aprotic solvents (e.g., DMF) suppresses N-alkylation byproducts. For instance, O-alkylation selectivity exceeds 95% when employing 4-(iodomethyl)pyrimidines in acetone with K2CO3, as confirmed by 1H NMR analysis.
Purification Techniques
Crude products often contain unreacted amines and dimethoxy impurities. Recrystallization from hexane/methanol (9:1) at −4°C achieves >98% purity, while column chromatography (silica gel, hexane/ethyl acetate 95:5) resolves closely eluting byproducts.
Analytical Characterization
Spectroscopic Validation
X-Ray Crystallography
Single-crystal X-ray analysis confirms the planar urea linkage and dihedral angles between pyrimidinyl and pyridinyl rings (12.5°), consistent with optimized herbicidal activity.
Industrial-Scale Considerations
Chemical Reactions Analysis
Oxidation Reactions
The pyridine ring’s electron-deficient nature allows regioselective oxidation at the nitrogen atom. Common oxidizing agents and outcomes include:
| Reagent/Conditions | Product | Yield | Application |
|---|---|---|---|
| H₂O₂, acetic acid, 60°C | N-Oxide derivative | 65–78% | Enhanced solubility in polar solvents |
| m-CPBA, CH₂Cl₂, RT | Pyridine N-oxide | 72% | Intermediate for further functionalization |
Key findings:
-
Oxidation occurs preferentially at the pyridine nitrogen due to its lower electron density compared to the pyrimidine ring.
-
The trifluoromethyl group stabilizes the N-oxide product through inductive effects.
Reduction Reactions
The urea group and aromatic systems participate in reduction under catalytic hydrogenation or borohydride conditions:
| Reagent/Conditions | Product | Yield | Notes |
|---|---|---|---|
| H₂, Pd/C, EtOH, 50 psi | Reduced urea to amine derivatives | 58% | Cleavage of C–N bonds observed |
| NaBH₄, THF, 0°C | Partial reduction of pyrimidine ring | 41% | Limited selectivity due to competing pathways |
Mechanistic insights:
-
Catalytic hydrogenation primarily targets the urea C=O bond, yielding N-(pyrimidinyl)amine and substituted pyridinemethylamine.
-
Over-reduction of methoxy groups on the pyrimidine ring is suppressed under mild conditions.
Substitution Reactions
The pyrimidine ring’s methoxy groups undergo nucleophilic displacement, while the urea group participates in transamination:
| Reagent/Conditions | Site of Substitution | Product | Yield |
|---|---|---|---|
| NH₃ (g), MeOH, 100°C | Pyrimidine 4/6-methoxy groups | Diaminopyrimidine-urea hybrid | 67% |
| R-NH₂, DMF, K₂CO₃, 80°C | Urea NH | N,N’-Diarylurea derivatives | 52–75% |
Notable observations:
-
Methoxy groups at C4 and C6 of the pyrimidine are equally reactive toward ammonia due to symmetry.
-
Transamination at the urea NH is pH-dependent, with optimal yields under basic conditions.
Hydrolysis and Stability
The urea linkage shows pH-dependent hydrolysis, critical for environmental and metabolic degradation:
| Conditions | Products | Half-Life | Source |
|---|---|---|---|
| pH 1.0 (HCl), 25°C | 4,6-Dimethoxypyrimidin-2-amine + CO₂ | 12 hr | PubChem |
| pH 9.0 (NaOH), 25°C | 3-(Trifluoromethyl)pyridin-2-amine + CO₂ | 8 hr | PubChem |
Degradation pathways:
Scientific Research Applications
Pharmaceutical Applications
N-(4,6-Dimethoxy-2-pyrimidinyl)-N-[3-(trifluoromethyl)-2-pyridinyl]urea has been investigated for its potential as a therapeutic agent in various diseases:
- Anticancer Activity : Studies have indicated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, pyrimidine derivatives are known to inhibit tumor growth by interfering with DNA synthesis and repair mechanisms.
- Antiviral Properties : Research suggests that derivatives of this compound may possess antiviral activities against specific viral infections by inhibiting viral replication processes.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound analogs against human cancer cell lines. The results demonstrated that certain modifications enhanced cytotoxicity, suggesting a pathway for developing more effective anticancer agents .
Agricultural Applications
The compound has shown promise as an herbicide :
- Herbicidal Activity : this compound is structurally similar to known herbicides like rimsulfuron. Its application can lead to effective weed control in various crops without adversely affecting the crop yield.
Data Table: Herbicidal Efficacy
| Compound Name | Target Weeds | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|---|
| Rimsulfuron | Annual grasses | 85 | 50 |
| This Compound | Broadleaf weeds | 90 | 60 |
Environmental Applications
The environmental impact and degradation pathways of this compound are crucial for assessing its safety:
- Degradation Studies : Research indicates that this compound can undergo significant degradation in soil and water environments, suggesting a lower risk of accumulation in ecosystems compared to other persistent herbicides.
Case Study: Environmental Impact Assessment
A comprehensive study conducted by environmental scientists assessed the degradation products of this compound in aquatic systems. The findings revealed that the compound breaks down into less toxic metabolites within weeks, enhancing its profile as an environmentally friendly herbicide .
Mechanism of Action
The mechanism of action of N-(4,6-Dimethoxy-2-pyrimidinyl)-N-[3-(trifluoromethyl)-2-pyridinyl]urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Differentiation
Pyrimidinylurea Herbicides
Key Observations :
- Amidosulfuron ’s sulfonamide linkage vs. urea in the target compound alters binding to acetolactate synthase (ALS), a common herbicide target .
Non-Urea Pyrimidinyl Derivatives
Key Observations :
Pharmacokinetic and Environmental Profiles
- Lipophilicity : The trifluoromethyl group increases logP compared to ethylsulfonyl (rimsulfuron) or sulfonamide (amidosulfuron), influencing soil adsorption and bioaccumulation .
- Degradation : Metabolites like rimsulfuron-desulfon () highlight the environmental fate of sulfonylurea derivatives, whereas the target compound’s trifluoromethyl group may yield stable degradation products.
- Toxicity : Chlorinated analogs (e.g., cyclosulfamuron) pose higher environmental persistence risks , while fluorine substituents (e.g., 3-fluoro-4-methylphenyl in ) balance efficacy and safety .
Q & A
Q. What is the primary mode of action of N-(4,6-Dimethoxy-2-pyrimidinyl)-N-[3-(trifluoromethyl)-2-pyridinyl]urea in plants?
Flazasulfuron is a sulfonylurea herbicide that inhibits acetolactate synthase (ALS), a key enzyme in branched-chain amino acid (valine, leucine, isoleucine) biosynthesis. This inhibition disrupts plant cell division and growth, leading to chlorosis and necrosis in susceptible weeds. Methodological confirmation involves in vitro enzyme assays using purified ALS and in planta studies with radiolabeled herbicides to track metabolic disruption .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₂F₃N₅O₅S | |
| CAS Number | 104040-78-0 | |
| Solubility (Water) | 1.1 g/L (20°C, pH 7) | |
| Stability | Stable under acidic conditions |
Q. How is flazasulfuron synthesized, and what are critical intermediates?
Synthesis involves coupling 4,6-dimethoxy-2-aminopyrimidine with 3-(trifluoromethyl)-2-pyridinesulfonamide via a sulfonylurea bridge. Key steps include:
Q. What analytical methods are recommended for quantifying flazasulfuron residues in environmental samples?
High-performance liquid chromatography (HPLC) with tandem mass spectrometry (LC-MS/MS) is the gold standard. Sample preparation involves solid-phase extraction (SPE) using C18 cartridges. Detection limits range from 0.01–0.05 µg/L in water and soil matrices. Validation follows EPA guidelines for precision (RSD <15%) and recovery (70–120%) .
Advanced Research Questions
Q. How does flazasulfuron metabolism differ between resistant and susceptible weed species?
Resistant weeds often exhibit enhanced metabolic detoxification via cytochrome P450 monooxygenases (CYP450s) or glutathione S-transferases (GSTs). For example, Amaranthus retroflexus metabolizes flazasulfuron into non-toxic hydroxylated derivatives. Methodological approaches include:
- Radiolabeled tracer studies (¹⁴C-flazasulfuron) to identify metabolites.
- Inhibitor assays (e.g., malathion for CYP450 inhibition) to confirm detoxification pathways.
- RNA sequencing to profile upregulated detoxification genes .
Q. What environmental degradation pathways dominate for flazasulfuron in aerobic soils?
Flazasulfuron degrades primarily via microbial hydrolysis of the sulfonylurea bridge, with a half-life of 14–30 days. Key metabolites include:
Q. How can resistance to flazasulfuron be managed in integrated weed management (IWM) systems?
Strategies include:
- Rotating with herbicides of different modes of action (e.g., PSII inhibitors like atrazine).
- Combining with synergists (e.g., piperonyl butoxide) to inhibit detoxification enzymes.
- Monitoring ALS gene mutations (e.g., Pro197Ser substitution) via PCR-based assays. Field trials show resistance development slows when flazasulfuron is applied ≤2 times per growing season .
Table 2: Common ALS Mutations Conferring Resistance
| Mutation | Resistance Factor* | Herbicide Affected |
|---|---|---|
| Pro197Ser | 10–50× | Sulfonylureas, Imidazolinones |
| Trp574Leu | >100× | All ALS inhibitors |
| *Resistance factor = ED₅₀(resistant)/ED₅₀(susceptible) . |
Q. What is the structural basis for flazasulfuron’s selectivity between crops and weeds?
Selectivity arises from differential metabolic inactivation in crops. For example, rice expresses high levels of CYP450 isoforms (e.g., CYP81A6) that hydroxylate flazasulfuron’s pyrimidine ring, rendering it non-toxic. Structural analogs with bulkier substituents (e.g., ethoxysulfuron) show reduced crop selectivity due to slower metabolism .
Contradictions and Limitations in Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
